molecular formula C11H8N2O3 B3044259 2-Hydroxy-4-phenylpyrimidine-5-carboxylic acid CAS No. 1116339-68-4

2-Hydroxy-4-phenylpyrimidine-5-carboxylic acid

Cat. No.: B3044259
CAS No.: 1116339-68-4
M. Wt: 216.19 g/mol
InChI Key: DVKYFFKQDVBPNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-4-phenylpyrimidine-5-carboxylic acid is a versatile chemical compound with the molecular formula C11H8N2O3. It is known for its unique structure, which includes a pyrimidine ring substituted with hydroxy and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-phenylpyrimidine-5-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the condensation of 2-aminopyrimidine with benzaldehyde, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-phenylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-Hydroxy-4-phenylpyrimidine-5-carboxylic acid typically involves the condensation reaction between 2-aminopyrimidine and benzaldehyde, followed by oxidation to introduce the carboxylic acid group. The molecular formula is C11H8N2O3C_{11}H_{8}N_{2}O_{3} with a molecular weight of approximately 216.19 g/mol. Key parameters for successful synthesis include:

  • Reagents : Common reagents include 2-aminopyrimidine and benzaldehyde.
  • Methods : Continuous flow reactors are often used in industrial settings to optimize production efficiency.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Effects : Studies suggest that this compound has potential antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Activity : Preliminary investigations indicate that it may inhibit cancer cell proliferation through specific molecular interactions.

Therapeutic Applications

Given its biological activities, this compound has diverse therapeutic applications:

Application AreaPotential Use
Cardiovascular Diseases May play a role in managing cardiovascular conditions due to its biochemical properties.
Infectious Diseases Potential for development into new antimicrobial agents.
Oncology Investigated as a candidate for anticancer drugs due to its cell growth inhibition properties.

Case Studies and Research Findings

Several studies have explored the applications of this compound in various fields:

  • Cardiovascular Research : A study highlighted its potential in reducing oxidative stress in cardiovascular diseases, suggesting it could be developed into a therapeutic agent for heart-related conditions.
  • Antimicrobial Studies : Research demonstrated promising results where the compound effectively inhibited bacterial growth in vitro, indicating its potential as a new antibiotic.
  • Cancer Research : In vitro studies revealed that this compound could induce apoptosis in specific cancer cell lines, warranting further investigation into its use as an anticancer drug.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-phenylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-4-phenylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

2-Hydroxy-4-phenylpyrimidine-5-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H8_8N2_2O3_3. Its structure features a pyrimidine ring with hydroxy and phenyl substituents, which contribute to its unique reactivity and biological activity. The specific substitution pattern enhances its potential as a therapeutic agent, particularly in anti-inflammatory and anticancer applications.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis and death .

2. Anti-inflammatory Properties

The compound has shown significant anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. A comparative study reported an IC50_{50} value for COX-2 inhibition at approximately 0.04 μmol, similar to that of the standard drug celecoxib . This suggests that this compound could serve as a potential alternative or adjunct in anti-inflammatory therapies.

3. Anticancer Potential

Recent studies have explored the anticancer properties of this compound. In cellular models, it demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of intrinsic pathways, leading to increased caspase activity and subsequent cell death .

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound binds to the active sites of COX enzymes, inhibiting their function and reducing the production of pro-inflammatory mediators like prostaglandins.
  • Cell Cycle Regulation : It modulates cell cycle progression by influencing key regulatory proteins, leading to cell cycle arrest in cancer cells.

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving carrageenan-induced paw edema in rats, treatment with this compound resulted in a significant reduction in inflammation compared to untreated controls. The effective dose (ED50_{50}) was calculated at 9.17 μM, indicating strong anti-inflammatory potential .

Case Study 2: Cytotoxicity Against Cancer Cells

A study assessing the cytotoxic effects on FaDu hypopharyngeal tumor cells revealed that this compound induced apoptosis more effectively than the reference drug bleomycin. The compound's ability to trigger apoptotic pathways highlights its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

CompoundIC50_{50} (μmol)Activity Type
This compound0.04COX-2 Inhibition
Celecoxib0.04COX-2 Inhibition
Indomethacin9.17Anti-inflammatory

This table illustrates the comparative efficacy of this compound against established drugs in terms of COX inhibition and anti-inflammatory activity.

Properties

IUPAC Name

2-oxo-6-phenyl-1H-pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-10(15)8-6-12-11(16)13-9(8)7-4-2-1-3-5-7/h1-6H,(H,14,15)(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKYFFKQDVBPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NC(=O)N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00611438
Record name 2-Oxo-6-phenyl-1,2-dihydropyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1116339-68-4
Record name 2-Oxo-6-phenyl-1,2-dihydropyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-4-phenylpyrimidine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-4-phenylpyrimidine-5-carboxylic acid
Reactant of Route 3
2-Hydroxy-4-phenylpyrimidine-5-carboxylic acid
Reactant of Route 4
2-Hydroxy-4-phenylpyrimidine-5-carboxylic acid
Reactant of Route 5
2-Hydroxy-4-phenylpyrimidine-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-Hydroxy-4-phenylpyrimidine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.